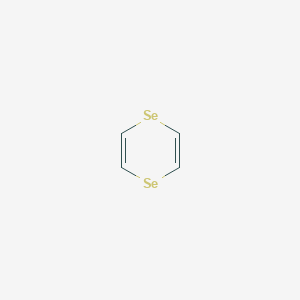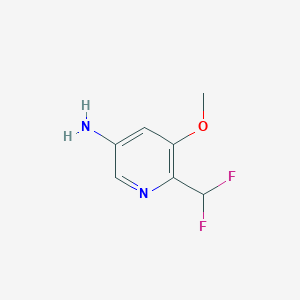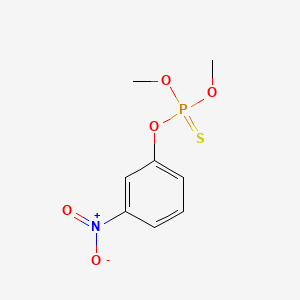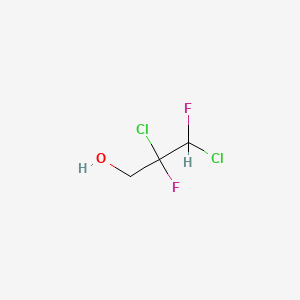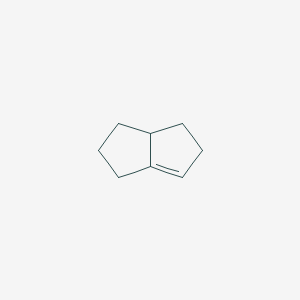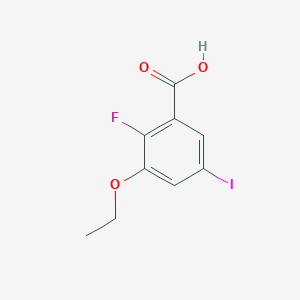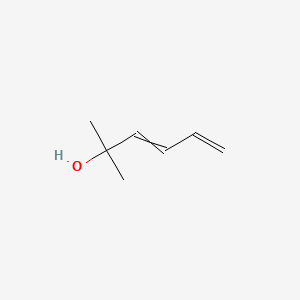
Dimethylbutadienylcarbinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbutadienylcarbinol is an organic compound with a unique structure that makes it a subject of interest in various fields of chemistry and industry. This compound is characterized by the presence of two methyl groups attached to a butadienyl carbinol backbone, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbutadienylcarbinol typically involves the reaction of butadiene with formaldehyde in the presence of a catalyst. This reaction proceeds through a series of steps, including the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include controlled temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Catalysts such as Lewis acids are commonly used to facilitate the reaction, and the process is optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
Dimethylbutadienylcarbinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethylbutadienylcarbinol finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethylbutadienylcarbinol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, which stabilize the compound-receptor complex and trigger downstream signaling pathways.
類似化合物との比較
Similar Compounds
Dimethylbutadiene: Shares a similar butadiene backbone but lacks the carbinol group.
Butadienylcarbinol: Similar structure but without the dimethyl substitution.
Dimethylcarbinol: Contains the dimethyl and carbinol groups but lacks the butadiene backbone.
Uniqueness
Dimethylbutadienylcarbinol is unique due to the combination of its butadienyl and carbinol groups, which confer distinct reactivity and properties. This makes it a versatile compound in synthetic chemistry and various industrial applications.
特性
CAS番号 |
926-38-5 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC名 |
2-methylhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h4-6,8H,1H2,2-3H3 |
InChIキー |
ZWRDKAOHFSUWQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


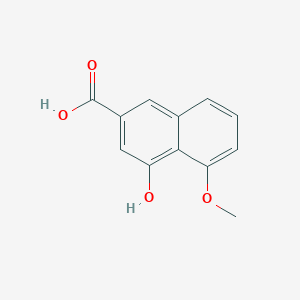
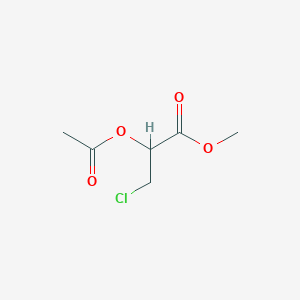
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)


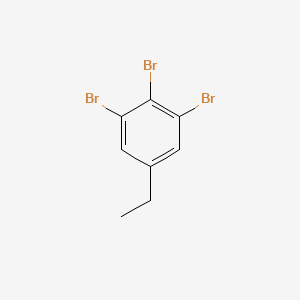
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)
